molecular formula C15H19N3OS B1277517 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669726-50-5

4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1277517
CAS No.: 669726-50-5
M. Wt: 289.4 g/mol
InChI Key: SNSGXEXHULQKRB-UHFFFAOYSA-N
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Description

4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C15H19N3OS. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the phenoxyethyl group: This step involves the reaction of the triazole intermediate with 3,4-dimethylphenol and an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The allyl and phenoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

    Agriculture: It can be used as a fungicide or herbicide to protect crops from diseases and pests.

    Materials Science: The compound can be incorporated into polymers and coatings to enhance their properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential molecules in pathogens and cancer cells.

    Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • **4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • **4-allyl-5-[1-(3,4-dimethoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • **4-allyl-5-[1-(3,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the allyl and phenoxyethyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[1-(3,4-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-5-8-18-14(16-17-15(18)20)12(4)19-13-7-6-10(2)11(3)9-13/h5-7,9,12H,1,8H2,2-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSGXEXHULQKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C2=NNC(=S)N2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412853
Record name 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669726-50-5
Record name 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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